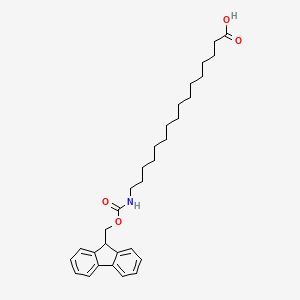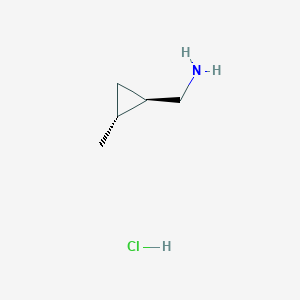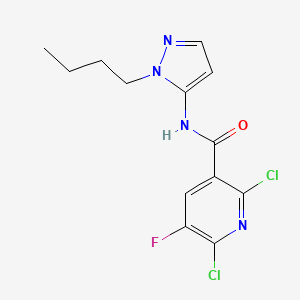![molecular formula C10H18Cl2N4O B2755275 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride CAS No. 1909287-79-1](/img/structure/B2755275.png)
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is a chemical compound with the molecular formula C10H17ClN4O . It is used for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4O.2ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H/t7-,8+;;/m1…/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical and Chemical Properties Analysis
This compound has a molecular weight of 281.18 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- The synthesis of novel compounds with the core structure of 1,2,4-triazole, which includes derivatives similar to "3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride," has been explored for their significant biological activities. These compounds have been investigated for their potential in clinical drugs, showcasing a wide range of applications from antiviral to anticancer agents (Prasad et al., 2021).
- Structural and spectroscopic studies of compounds containing the 1,2,4-triazole moiety have been conducted to understand their chemical behavior and interactions. X-ray diffraction techniques, along with IR, 1H NMR, and 13C NMR, have been utilized to characterize these compounds and elucidate their structures (Şahin et al., 2014).
Antimicrobial and Antifungal Applications
- Research has demonstrated the antimicrobial and antifungal potential of new 1,2,4-triazole derivatives, including those synthesized from this compound precursors. These studies highlight the role of such compounds in developing new therapeutic agents against resistant strains of bacteria and fungi (Bektaş et al., 2007).
Anticancer Research
- Compounds derived from "this compound" have been evaluated for their anticancer properties. The synthesis and biological evaluation of novel derivatives linked to triazole moieties as potent cytotoxic agents against various human cancer cell lines demonstrate the significant potential of these compounds in cancer treatment (Liu et al., 2017).
Corrosion Inhibition
- The role of triazole derivatives in corrosion control has been explored, particularly in protecting mild steel in acidic environments. Such studies are crucial for developing new materials with enhanced resistance to corrosion, which is vital for various industrial applications (Bentiss et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H/t7-,8+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIAIMDDFSRLEF-YUZCMTBUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(2,2-diphenylacetamido)-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl]-N-propylacetamide](/img/structure/B2755198.png)
![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2755200.png)
![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)
![N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide](/img/structure/B2755202.png)
![2-(1-{[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2755205.png)

![2-[[4-[(2-fluorophenyl)methyl]piperidin-1-yl]methyl]-3H-benzimidazol-5-ol;dihydrochloride](/img/structure/B2755208.png)
![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)
![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)

